3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid
Description
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid is a nitro-substituted pyrazole derivative with a butanoic acid chain. The compound features a pyrazole ring substituted with a methyl group at the 3-position and a nitro group at the 4-position, linked to a four-carbon carboxylic acid chain. This structural configuration imparts unique physicochemical properties, such as moderate acidity (predicted pKa ~4–5, inferred from analogs like the difluoromethyl variant in ) and high thermal stability, as seen in the elevated predicted boiling point (~435°C) of its difluoromethyl analog . Such nitro-heterocyclic carboxylic acids are often explored for pharmacological applications, including anti-inflammatory or enzyme-targeting roles, due to their ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-(3-methyl-4-nitropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-5(3-8(12)13)10-4-7(11(14)15)6(2)9-10/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
UWGGOYWJJHIHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative of the compound.
Scientific Research Applications
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they can inhibit enzymes, modulate receptor activities, or interfere with DNA synthesis .
Comparison with Similar Compounds
3-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic Acid
- Molecular Formula : C₉H₁₁F₂N₃O₄ (vs. C₈H₁₁N₃O₄ for the target compound)
- Substituents : Difluoromethyl at pyrazole 3-position, methyl at 5-position.
- Properties : Higher molecular weight (263.2 g/mol) and density (1.56 g/cm³) compared to the target compound. Predicted pKa of 4.10 suggests similar acidity .
- Applications : Likely tailored for enhanced metabolic stability (due to fluorine) in drug design.
Branched-Chain Carboxylic Acids
3-Methyl-4-(4-methylphenyl)butanoic Acid and 3-Cyclohexyl Butanoic Acid
- Structural Features: Branched alkyl or aryl substituents on the butanoic acid chain.
- Properties : Lower polarity than the target compound, leading to reduced boiling points (e.g., ~250–300°C estimated).
- Applications : Pharmacological precursors or ligands for receptor targeting, as seen in histamine H₂ receptor studies .
Simple Butanoic Acid Derivatives
Butanoic Acid and 3-Methylbutanoic Acid
- Molecular Formula: C₄H₈O₂ (butanoic acid) vs. C₅H₁₀O₂ (3-methylbutanoic acid).
- Properties: Lower boiling points (163°C for butanoic acid) and higher volatility. 3-Methylbutanoic acid has a rancid odor and lower aroma threshold (ATV) in fermented foods .
Anti-Inflammatory Carboxylic Acid Derivatives
2-Methyl-2-(phenoxy)propionic Acid Derivatives
- Structural Features: Phenoxy or phenylthio substituents on the acid chain.
- Properties : Moderate acidity (pKa ~3–4) and enhanced lipophilicity for membrane penetration.
- Applications : Anti-inflammatory agents, highlighting the role of aromatic substituents in therapeutic activity .
Comparative Data Table
*Inferred from analogs.
Key Research Findings
- Acidity and Solubility : The pyrazole-nitro group in the target compound likely reduces its pKa compared to simpler carboxylic acids, enhancing solubility in biological systems .
- Thermal Stability : The high predicted boiling point (~435°C) of its difluoromethyl analog suggests strong intermolecular interactions (e.g., hydrogen bonding) in the solid state .
- Odor vs. Bioactivity: Unlike rancid-smelling 3-methylbutanoic acid , the target compound’s nitro-aromatic structure may favor receptor binding over volatile odorant properties.
Biological Activity
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid (CAS Number: 1946828-13-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C₈H₁₁N₃O₄
- Molecular Weight : 213.19 g/mol
- CAS Number : 1946828-13-2
Synthesis
The synthesis of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves multi-step reactions that incorporate pyrazole derivatives. The detailed synthetic pathway is crucial for understanding the compound's structure and potential modifications to enhance its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit varying degrees of antimicrobial activity. In particular, compounds similar to 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid have been evaluated against Gram-positive bacteria. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of Staphylococcus aureus and Enterococcus faecalis, suggesting a potential for development as antimicrobial agents .
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. In vitro studies have demonstrated that modifications in the pyrazole ring can significantly impact cytotoxicity against various cancer cell lines, including A549 (lung cancer) cells. For example, structural variations in related compounds have resulted in reduced cell viability, indicating a promising avenue for further research into anticancer applications .
Study 1: Antimicrobial Screening
A study conducted on related pyrazole compounds demonstrated their efficacy against multidrug-resistant bacterial strains. The broth microdilution method was used to determine the minimum inhibitory concentration (MIC), with some derivatives showing MIC values as low as 32 µg/mL against resistant strains .
Study 2: Cytotoxicity Evaluation
In another study focusing on anticancer activity, derivatives of pyrazole were tested against A549 cells. Results indicated that specific substitutions on the pyrazole ring could enhance cytotoxic effects, with some compounds reducing cell viability by over 60% compared to controls . This highlights the potential for designing more effective anticancer agents based on the pyrazole scaffold.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Broth microdilution | MIC = 32 µg/mL |
| Anticancer | A549 lung cancer cells | Cell viability assay | Viability reduced to 63.4% |
| Cytotoxicity | Non-cancerous HSAEC-1 cells | Cell viability assay | Significant cytotoxicity observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
